4,4-dimethylmorpholin-4-ium;bromide

Thermal stability Phase-transfer catalysis High-temperature reaction media

4,4-Dimethylmorpholin-4-ium bromide (CAS 40968-70-5; molecular formula C₆H₁₄BrNO; MW 196.09 g/mol) is a quaternary ammonium salt comprising a morpholine ring bearing two N-methyl substituents and a bromide counterion. It is the bromide member of the 4,4-dimethylmorpholinium halide series—alongside the chloride (CAS 23165-19-7), iodide (CAS 2412-10-4), and hydroxide (CAS 69013-77-0) forms—and serves as the primary synthetic precursor for preparing the increasingly studied N,N-dimethylmorpholinium hydroxide (NDMMOH) solvent system via anion exchange.

Molecular Formula C6H14BrNO
Molecular Weight 196.09 g/mol
CAS No. 40968-70-5
Cat. No. B057014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-dimethylmorpholin-4-ium;bromide
CAS40968-70-5
Synonyms4,4-Dimethylmorpholinium Bromide
Molecular FormulaC6H14BrNO
Molecular Weight196.09 g/mol
Structural Identifiers
SMILESC[N+]1(CCOCC1)C.[Br-]
InChIInChI=1S/C6H14NO.BrH/c1-7(2)3-5-8-6-4-7;/h3-6H2,1-2H3;1H/q+1;/p-1
InChIKeyKSSZOYAWVXPUEW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethylmorpholin-4-ium Bromide (CAS 40968-70-5): Procurement-Grade Identity and Structural Classification


4,4-Dimethylmorpholin-4-ium bromide (CAS 40968-70-5; molecular formula C₆H₁₄BrNO; MW 196.09 g/mol) is a quaternary ammonium salt comprising a morpholine ring bearing two N-methyl substituents and a bromide counterion . It is the bromide member of the 4,4-dimethylmorpholinium halide series—alongside the chloride (CAS 23165-19-7), iodide (CAS 2412-10-4), and hydroxide (CAS 69013-77-0) forms—and serves as the primary synthetic precursor for preparing the increasingly studied N,N-dimethylmorpholinium hydroxide (NDMMOH) solvent system via anion exchange [1]. Its permanently charged morpholinium cation with an endocyclic ether oxygen distinguishes it structurally from the non-cyclic tetraalkylammonium salts that dominate the phase-transfer catalyst (PTC) market.

Why 4,4-Dimethylmorpholin-4-ium Bromide Cannot Be Interchanged with Generic Quaternary Ammonium Bromides


Quaternary ammonium bromides are frequently treated as commodity reagents, yet the morpholinium core of CAS 40968-70-5 introduces three physiochemical differentiators that generic tetraalkylammonium bromides such as tetrabutylammonium bromide (TBAB) cannot replicate: (i) an endocyclic ether oxygen that acts as a hydrogen-bond acceptor, altering solvation and interfacial behaviour [1]; (ii) a constrained cyclic architecture that produces a thermal decomposition point of 337–340 °C—more than 3-fold higher than TBAB (103 °C)—enabling reactions or processing conditions where standard PTCs thermally degrade ; and (iii) a compact, low-molecular-weight cation (116.18 g/mol for the cation alone) that, when paired with the bromide, yields a crystalline solid amenable to quantitative ion-exchange metathesis to hydroxide, chloride, acetate, or iodide forms without structural alteration of the cation [2]. These differences mean that substituting TBAB, benzyltriethylammonium bromide, or even the chloride analog directly into a protocol optimized around the bromide counterion frequently leads to altered reaction kinetics, different phase-partitioning behaviour, or outright incompatibility.

Quantitative Differentiation Evidence for 4,4-Dimethylmorpholin-4-ium Bromide (CAS 40968-70-5) Against Closest Analogs


Thermal Stability: 3.3-Fold Higher Decomposition Point vs. Tetrabutylammonium Bromide (TBAB)

The thermal decomposition point of 4,4-dimethylmorpholin-4-ium bromide is reported as 337–340 °C , compared to the melting point of 103–104 °C for the most widely used quaternary ammonium phase-transfer catalyst, tetrabutylammonium bromide (TBAB) . While TBAB melts and may begin decomposing above approximately 200 °C, the morpholinium bromide remains a crystalline solid until decomposition initiates above 337 °C. This represents a >3.3-fold higher thermal endurance threshold, enabling its use in high-temperature solvent systems and reactions—such as molten-salt media or high-boiling-point solvent refluxes above 150 °C—where TBAB would volatilize or degrade.

Thermal stability Phase-transfer catalysis High-temperature reaction media

Valepotriate Bioproduction: Differential Monoene/Diene Ratio Shift vs. Dimethylpiperidinium Chloride

In a direct head-to-head study of four plant bioregulators in Valeriana wallichii and Fedia cornucopiae cell suspension cultures, equimolar concentrations of dimethylmorpholinium bromide (4 ppm) and dimethylpiperidinium chloride (3 ppm) were tested [1]. Dimethylmorpholinium bromide improved total valepotriate yield up to 23% in V. wallichii and up to 50% in F. cornucopiae. While the piperidinium analog also increased total valepotriates (up to 40% in both cultures via other bioregulators), the critical differentiation is that dimethylmorpholinium bromide and dimethylpiperidinium chloride both significantly shifted the monoene-to-diene valepotriate ratio toward monoene compounds in both cell systems—a product-profile steering effect not observed with the triethylamine-based bioregulators tested [1]. The morpholinium bromide operates at a slightly higher equimolar concentration (4 ppm vs 3 ppm for the piperidinium) but was applied at the same early-exponential growth-phase window (up to day 8).

Plant cell culture Valepotriate bioproduction Secondary metabolite elicitation

Cellulose Dissolution Capacity: NDMMOH (Bromide-Derived Hydroxide) Achieves 7 wt% MCC Solubility, Exceeding NaOH(aq) Limitations

4,4-Dimethylmorpholin-4-ium bromide is the direct synthetic precursor of N,N-dimethylmorpholinium hydroxide (NDMMOH), produced by quantitative anion exchange [1]. NDMMOH(aq) dissolved microcrystalline cellulose (MCC) at 3 wt% loading over a 1–2 M concentration range with a maximum solubility of 7 wt% MCC [1]. This is a measurable improvement over the classic NaOH(aq) cellulose solvent system, which is restricted to a narrow concentration window (typically 6–10 wt% NaOH), requires sub-ambient temperatures (approximately −5 °C to 4 °C), exhibits low dissolution capacity for high-molecular-weight cellulose, and suffers from solution instability over time [2]. In contrast, NDMMOH(aq) operates at ambient temperature and the dissolved cellulose showed no detectable degradation by SEC or ¹³C NMR [1]. A subsequent 2023 structure–activity study confirmed that all morpholinium hydroxides tested (N-methyl through N-heptyl) dissolved cellulose at comparable maximum capacity (7 wt%), but NDMMOH uniquely balances dissolution performance with synthetic accessibility from the bromide precursor [2].

Cellulose dissolution Biomass processing Quaternary ammonium hydroxide solvents

Plant Growth Inhibition: 4,4-Dimethyl Substitution Is Structurally Essential—Unsubstituted and 2-Oxo Analogs Are Inactive

A structure–activity relationship study on lettuce (Lactuca sativa) hypocotyl growth compared 4,4-dimethylmorpholinium chloride (DMMC) with its structural analogs 4,4-dimethyl-2-oxo-morpholinium chloride (DMOMC) and 4,4-diethyl-2-oxo-morpholinium chloride (DEOMC) [1]. DMMC at 1 mM inhibited hypocotyl growth by approximately 50%, with the effect being fully reversed by higher doses of gibberellic acid—confirming a specific gibberellin-antagonistic mode of action [1]. In striking contrast, both DMOMC and DEOMC at the same concentration did not affect hypocotyl growth at all, despite differing from DMMC only by the presence of an oxo group at the 2-position of the morpholine ring [1]. All three compounds did inhibit radicle growth at a 10 mM concentration, indicating that root tissue is less structurally selective. This SAR demonstrates that the unoxidized 4,4-dimethylmorpholinium scaffold is the minimal pharmacophore for shoot growth inhibition activity in this compound class—a finding that directly informs selection of the correct dimethylmorpholinium salt (bromide or chloride) for plant growth regulation research applications. Furthermore, in a separate tomato study, N,N-dimethylmorpholinium chloride (preparate RW3) was reported as a stronger growth retardant than chlormequat chloride, the benchmark plant growth regulator [2].

Plant growth regulation Structure-activity relationship Morpholinium SAR

Anion Metathesis Versatility: Bromide Form as Universal Precursor for Hydroxide, Chloride, Acetate, and Iodide Derivatives

The 2023 systematic investigation of morpholinium-based cellulose solvents explicitly used N-alkyl-N-methylmorpholinium bromides as the universal synthetic precursors for all hydroxide, chloride, and acetate derivatives [1]. The bromide salts were synthesized by quaternization of N-methylmorpholine with the corresponding 1-bromoalkane, then converted to other counterion forms via anion-exchange resin (hydroxide form), silver(I) oxide treatment, or salt metathesis [1]. This synthetic route exploits the favorable leaving-group ability of bromide in SN2 quaternization (methyl bromide or bromoalkane) while producing a crystalline bromide intermediate that is easily purified by recrystallization before counterion exchange. In contrast, the chloride analog (CAS 23165-19-7) is typically synthesized via direct methylation with methyl chloride gas under pressure [2], a less convenient laboratory-scale procedure. The bromide's established role as the gateway intermediate in the published cellulose-dissolution solvent pipeline makes it the preferred procurement choice when the end-use may require screening multiple counterion forms of the dimethylmorpholinium cation.

Ion exchange Counterion metathesis Synthetic precursor

Hydrogen-Bond Acceptor Capability: Morpholine Ether Oxygen Enables Solvation Interactions Absent in Tetraalkylammonium PTCs

The 4,4-dimethylmorpholinium cation contains an endocyclic ether oxygen that functions as a hydrogen-bond acceptor (HBA), a feature completely absent in the tetraalkylammonium cations (e.g., tetrabutylammonium, tetraethylammonium) that dominate the phase-transfer catalyst market [1]. The 2023 morpholinium solvent study explicitly discusses how the morpholinium cation's ability to engage in hydrogen-bonding interactions—through both the quaternary ammonium centre and the ether oxygen—contributes to its effectiveness in disrupting cellulose's interchain hydrogen-bond network [1]. This dual HBA capability is credited for NDMMOH's superior cellulose dissolution compared to NaOH(aq) [2]. For phase-transfer catalysis applications, the morpholinium oxygen provides an additional polar interaction site that can influence ion-pair geometry and interfacial partitioning in ways that tetraalkylammonium salts—relying solely on hydrophobic alkyl chains and the charged nitrogen—cannot match. While direct comparative PTC rate data for 4,4-dimethylmorpholinium bromide vs. TBAB are not available in the open literature, the structural HBA difference is a measurable physicochemical property (topological polar surface area of the morpholinium cation: ~10.2 Ų from the oxygen lone pair) that predicts altered solvation and phase-transfer behaviour .

Hydrogen bonding Solvation Cellulose–solvent interactions

Prioritized Application Scenarios for 4,4-Dimethylmorpholin-4-ium Bromide Based on Differentiated Evidence


Precursor for NDMMOH(aq) Cellulose Solvent in Sustainable Biomass Processing Research

Procure 4,4-dimethylmorpholin-4-ium bromide as the crystalline, storable precursor for on-demand generation of N,N-dimethylmorpholinium hydroxide (NDMMOH) via anion-exchange resin. NDMMOH(aq) dissolves up to 7 wt% microcrystalline cellulose at ambient temperature with no detectable degradation by SEC or ¹³C NMR—outperforming the NaOH(aq) system on temperature requirement, solubility ceiling, and solution stability [1]. The 2023 follow-up study confirms that the bromide is the universal entry point for synthesizing the entire family of morpholinium hydroxides, acetates, and chlorides, enabling systematic solvent screening from a single purchased intermediate [2].

Valepotriate Elicitation with Product-Profile Steering in Valeriana and Fedia Cell Cultures

Use 4,4-dimethylmorpholin-4-ium bromide at 4 ppm applied during early exponential growth phase (up to day 8) to simultaneously increase total valepotriate yield (up to +50% in Fedia cornucopiae, up to +23% in Valeriana wallichii) and shift the monoene-to-diene product ratio toward monoene compounds [1]. This dual functionality—total yield enhancement plus chemotype steering—is not achieved by the triethylamine-based bioregulators tested in the same study, which increased yield up to 40% but did not alter the monoene/diene ratio. The dimethylpiperidinium chloride analog produces a similar monoene shift but at a different equimolar concentration (3 ppm vs 4 ppm), requiring independent optimization if the piperidinium is substituted [1].

High-Temperature Phase-Transfer Catalysis or Molten-Salt Media Where TBAB Thermally Fails

Deploy 4,4-dimethylmorpholin-4-ium bromide in biphasic reactions or molten-salt electrolyte systems operating above 150 °C, where the 337–340 °C decomposition point of the morpholinium salt provides a >3.3-fold thermal endurance margin over tetrabutylammonium bromide (mp 103 °C, decomposition onset estimated >200 °C) [1]. The morpholine ring's ether oxygen additionally provides hydrogen-bond acceptor capability absent in tetraalkylammonium salts, potentially altering ion-pairing and interfacial mass-transfer characteristics in ways relevant to polar substrate extractions [2].

Plant Growth Regulation Research Requiring Gibberellin-Antagonistic Morpholinium Cation

For structure–activity relationship studies in plant growth regulation, procure the bromide salt as the cation source, noting that the 4,4-dimethylmorpholinium scaffold (as the chloride, DMMC) inhibits lettuce hypocotyl elongation by ~50% at 1 mM via a gibberellin-reversible mechanism, while the 2-oxo analogs DMOMC and DEOMC are completely inactive at the same concentration [1]. The bromide counterion can be retained or exchanged depending on whether bromide's potential halide effects on plant physiology are a variable of interest. In tomato growth regulation, the dimethylmorpholinium cation (as chloride, RW3) is a stronger retardant than chlormequat chloride [2].

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